molecular formula C16H13ClN2O7 B3503082 2-(4-CHLORO-3-NITROBENZAMIDO)-4,5-DIMETHOXYBENZOIC ACID

2-(4-CHLORO-3-NITROBENZAMIDO)-4,5-DIMETHOXYBENZOIC ACID

Cat. No.: B3503082
M. Wt: 380.73 g/mol
InChI Key: NJIDYCNKATVJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-3-nitrobenzamido)-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C14H8ClNO5 It is a derivative of benzoic acid, characterized by the presence of chloro, nitro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitrobenzamido)-4,5-dimethoxybenzoic acid typically involves the nitration of 4-chlorobenzoic acid followed by amide formation and methoxylation. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for amide formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrobenzamido)-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The methoxy groups can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-(4-amino-3-nitrobenzamido)-4,5-dimethoxybenzoic acid.

    Reduction: Formation of 2-(4-chloro-3-aminobenzamido)-4,5-dimethoxybenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-3-nitrobenzamido)-4,5-dimethoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-nitrobenzamido)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzoic acid
  • 2,4-Dichloro-3-nitrobenzoic acid
  • 4-Methoxy-3-nitrobenzoic acid

Uniqueness

2-(4-Chloro-3-nitrobenzamido)-4,5-dimethoxybenzoic acid is unique due to the combination of chloro, nitro, and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O7/c1-25-13-6-9(16(21)22)11(7-14(13)26-2)18-15(20)8-3-4-10(17)12(5-8)19(23)24/h3-7H,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIDYCNKATVJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-CHLORO-3-NITROBENZAMIDO)-4,5-DIMETHOXYBENZOIC ACID
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2-(4-CHLORO-3-NITROBENZAMIDO)-4,5-DIMETHOXYBENZOIC ACID

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